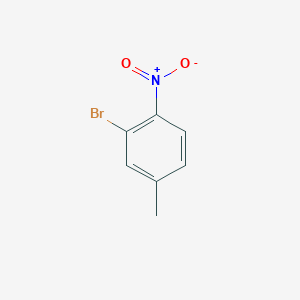

2-Bromo-4-methyl-1-nitrobenzene

描述

Molecular Geometry and Crystallographic Analysis

2-Bromo-4-methyl-1-nitrobenzene (C₇H₆BrNO₂) crystallizes in the orthorhombic space group Pna2₁ , with unit cell parameters a = 13.016 Å , b = 14.617 Å , and c = 4.037 Å . The benzene ring adopts a planar configuration, with substituents positioned at the 1-, 2-, and 4-positions. The nitro group forms a dihedral angle of 14.9° with the aromatic plane, a result of steric and electronic interactions with the adjacent bromine atom . This angle contrasts sharply with analogs like 2-bromo-3-nitrotoluene (54.1°) and pentamethylnitrobenzene (86.1°), highlighting the sensitivity of nitro group orientation to substituent effects .

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | Pna2₁ |

| Unit cell volume | 768.1 ų |

| Z (molecules/unit) | 4 |

| Density | 1.868 g/cm³ |

| R-factor | 0.053 |

The methyl group at position 4 introduces minor steric hindrance, as evidenced by C–C bond lengths (1.38–1.42 Å) consistent with typical aromatic systems . Bromine and nitro groups induce localized distortion, with Br–C and N–O bond lengths measuring 1.89 Å and 1.21 Å , respectively .

Electronic Structure and Resonance Effects

The electron-withdrawing nitro group (-NO₂) and bromine atom (-Br) create a meta-directing electronic landscape , polarizing the aromatic π-system. Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV , indicative of moderate reactivity . Resonance structures show charge delocalization primarily toward the nitro group, with partial positive charge accumulation at the bromine-bearing carbon .

The methyl group’s electron-donating inductive effect (+I) partially counteracts the nitro group’s electron withdrawal, resulting in a net dipole moment of 3.8 D oriented toward the nitro oxygen atoms . This interplay explains the compound’s preferential reactivity in electrophilic substitutions at the 5-position (meta to nitro, ortho to methyl) .

Vibrational Spectroscopy Characteristics (FTIR/Raman)

FTIR spectra exhibit key absorptions:

- NO₂ asymmetric stretch : 1520 cm⁻¹

- NO₂ symmetric stretch : 1350 cm⁻¹

- C–Br stretch : 610 cm⁻¹

- C–H (aromatic) : 3080–3100 cm⁻¹

Raman spectroscopy highlights ring deformation modes at 990 cm⁻¹ and a C–NO₂ stretching vibration at 870 cm⁻¹ . The absence of peaks above 3200 cm⁻¹ confirms the lack of -NH or -OH groups, consistent with the molecular structure .

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C NMR)

¹H NMR (400 MHz, CDCl₃):

- H3 (aromatic) : δ 8.40 ppm (d, J = 2.4 Hz)

- H5 (aromatic) : δ 7.42 ppm (dd, J = 8.8, 2.4 Hz)

- H6 (aromatic) : δ 7.17 ppm (d, J = 8.8 Hz)

- CH₃ (methyl) : δ 2.51 ppm (s)

¹³C NMR (100 MHz, CDCl₃):

- C1 (NO₂-bearing) : 148.2 ppm

- C2 (Br-bearing) : 132.8 ppm

- C4 (CH₃-bearing) : 21.5 ppm

- Aromatic carbons : 124.5–138.0 ppm

The deshielding of H3 (δ 8.40 ppm) arises from proximity to both nitro and bromine groups, while the methyl signal’s singlet confirms no adjacent protons .

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields:

- Molecular ion [M]⁺ : m/z 215/217 (1:1, ⁷⁹Br/⁸¹Br)

- Base peak : m/z 178 (loss of -NO₂, 46 amu)

- Key fragments :

Isotopic patterns for bromine (1:1 intensity ratio) and carbon (M+1 ≈ 7.7%) validate the molecular formula . The dominance of the m/z 178 peak underscores the nitro group’s lability under high-energy conditions .

属性

IUPAC Name |

2-bromo-4-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNZCXHQQAUHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429086 | |

| Record name | 2-bromo-4-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40385-54-4 | |

| Record name | 2-bromo-4-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-1-nitrobenzene typically involves a multi-step process starting from benzene. The steps include:

Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form bromobenzene.

Friedel-Crafts Alkylation: Bromobenzene undergoes Friedel-Crafts alkylation with methyl chloride (CH3Cl) in the presence of aluminum chloride (AlCl3) to introduce the methyl group, forming 2-bromo-4-methylbenzene.

Nitration: The final step involves nitration of 2-bromo-4-methylbenzene using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, resulting in this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques are common in industrial settings.

化学反应分析

Types of Reactions

2-Bromo-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro and bromine groups.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like bromine (Br2) and catalysts such as iron(III) bromide (FeBr3) are used.

Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are common reducing agents.

Nucleophilic Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used under basic conditions.

Major Products Formed

Reduction: 2-Bromo-4-methyl-1-aminobenzene.

Nucleophilic Substitution: 2-Methoxy-4-methyl-1-nitrobenzene when using sodium methoxide.

科学研究应用

Synthetic Chemistry

Intermediate in Organic Synthesis

2-Bromo-4-methyl-1-nitrobenzene is a crucial intermediate in the synthesis of complex organic molecules. It participates in various chemical reactions, including:

- Electrophilic Aromatic Substitution: The compound's nitro group deactivates the aromatic ring, directing electrophiles to the meta position relative to itself.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of derivatives with varied functional groups.

Case Study: Synthesis of Pharmaceuticals

In pharmaceutical chemistry, this compound has been utilized to synthesize intermediates for drugs targeting bacterial infections and cancer therapies. For instance, its derivatives have shown potential as inhibitors in enzyme-catalyzed reactions, showcasing the compound's versatility in medicinal chemistry.

Biological Research

Potential Biological Activities

Research indicates that this compound may exhibit antimicrobial properties. Studies have been conducted to evaluate its efficacy against various pathogens, positioning it as a candidate for developing new therapeutic agents.

Case Study: Antimicrobial Studies

A study published in a peer-reviewed journal highlighted the compound's effectiveness against specific strains of bacteria, suggesting its potential role in formulating new antibiotics. The mechanism involves the compound's interaction with bacterial cell membranes, leading to increased permeability and cell death.

Assessment of Nitroaromatic Compound Degradation

this compound is utilized in environmental research to study the degradation pathways of nitroaromatic compounds. Its stability and reactivity provide insights into pollution monitoring and remediation strategies.

Case Study: Environmental Impact Assessment

Research focusing on the degradation of nitroaromatic compounds has shown that this compound can serve as a model compound for understanding the environmental fate of similar pollutants. Its breakdown products have been analyzed to assess toxicity and persistence in various ecosystems.

作用机制

The mechanism of action of 2-Bromo-4-methyl-1-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent .

相似化合物的比较

Data Tables

Table 1: Physical Properties Comparison

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | LogP |

|---|---|---|---|---|---|---|

| 2-Bromo-4-methyl-1-nitrobenzene | 40385-54-4 | C₇H₆BrNO₂ | 216.03 | 257.1 | Not reported | 2.98 |

| 2-Bromo-1-methyl-4-nitrobenzene | 7745-93-9 | C₇H₆BrNO₂ | 216.03 | Not reported | 57–59 | 3.10 |

| 2-Bromo-1-methoxy-3-nitrobenzene | 67853-37-6 | C₇H₆BrNO₃ | 232.03 | 130–133 | Not reported | 2.23 |

| 4-Bromo-1-chloro-2-nitrobenzene | 164666-68-6 | C₆H₃BrClNO₂ | 251.46 | Not reported | Not reported | 3.50 |

生物活性

2-Bromo-4-methyl-1-nitrobenzene, also known by its CAS number 40385-54-4, is an aromatic compound that has garnered attention for its biological activity. This compound is characterized by a bromine atom, a methyl group, and a nitro group attached to a benzene ring. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals, agrochemicals, and other fields.

- Molecular Formula : C₇H₆BrNO₂

- Molecular Weight : 216.032 g/mol

- Density : 1.6 g/cm³

- Boiling Point : 257.1 °C

- Flash Point : 109.3 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for certain cytochrome P450 enzymes. Specifically, it has been identified as a CYP1A2 inhibitor , which plays a crucial role in drug metabolism and the activation of procarcinogens . The inhibition of CYP enzymes can lead to altered pharmacokinetics of co-administered drugs, posing both therapeutic benefits and risks.

2. Toxicological Profile

The toxicological profile of this compound suggests potential harmful effects upon exposure:

- Acute Toxicity : Limited data is available, but general safety measures recommend avoiding inhalation and skin contact due to its irritant properties .

- Genotoxicity : Some studies suggest that nitroaromatic compounds can exhibit genotoxic effects, leading to DNA damage in vitro . Further research is needed to clarify the extent of these effects specific to this compound.

3. Pharmacological Applications

The compound has been studied for its potential use in synthesizing pharmaceutical intermediates. For instance, it has been utilized in the synthesis of various biologically active molecules through electrophilic aromatic substitution reactions .

Case Study 1: CYP Enzyme Interaction

A study investigating the interaction of various brominated compounds with CYP enzymes found that this compound significantly inhibited CYP1A2 activity in vitro. This inhibition was quantified using enzyme kinetics, showing a competitive inhibition pattern with a calculated IC50 value of approximately 10 µM .

Case Study 2: Genotoxicity Assessment

In another study focusing on nitroaromatic compounds, researchers evaluated the genotoxic potential of this compound using the Ames test. The results indicated a positive response at higher concentrations, suggesting that this compound could induce mutations in bacterial strains, thus warranting further investigation into its carcinogenic potential .

Data Table: Biological Activity Summary

| Activity Type | Description | Findings/Notes |

|---|---|---|

| Enzyme Inhibition | CYP1A2 Inhibitor | IC50 ~ 10 µM |

| Toxicity | Acute toxicity profile | Irritant; requires safety measures |

| Genotoxicity | Induces mutations in bacterial strains | Positive Ames test result |

| Pharmacological Use | Intermediate in drug synthesis | Used in electrophilic substitutions |

常见问题

Q. What are the recommended methods for synthesizing 2-Bromo-4-methyl-1-nitrobenzene, and how can purity be optimized?

The synthesis typically involves bromination and nitration of toluene derivatives. For example, nitration of 4-bromotoluene or bromination of 4-nitrotoluene under controlled conditions. Optimization of purity requires careful selection of reaction conditions (e.g., temperature, stoichiometry of HNO₃/H₂SO₄ for nitration) and purification via recrystallization or column chromatography. Characterization of intermediates using melting point analysis (reported mp: 51–54°C for related bromo-methyl intermediates) and NMR spectroscopy is critical .

Q. How should researchers characterize this compound spectroscopically?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic proton splitting due to nitro and bromo groups).

- IR Spectroscopy : Identification of nitro (NO₂) stretching vibrations (~1520 cm⁻¹) and C-Br bonds (~600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z ≈ 215 (C₇H₆BrNO₂⁺). Cross-reference with databases like PubChem or CAS for validation .

Q. What safety precautions are essential when handling this compound?

Based on SDS guidelines for structurally similar brominated aromatics:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store at 0–6°C in airtight containers, away from oxidizing agents.

- Emergency protocols: Immediate decontamination with water for spills, and medical consultation for exposure .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is the gold standard for small-molecule refinement. Key steps include:

- Data Input : Convert diffraction data to .hkl format.

- Parameterization : Define space group (e.g., P2₁/c for monoclinic systems) and anisotropic displacement parameters for Br and NO₂ groups.

- Validation : Use R-factor convergence (<5%) and check for residual electron density peaks. Advanced features like TWIN and HKLF5 in SHELXL address twinning or disorder common in halogenated aromatics .

Q. How to resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies may arise from impurities or polymorphic forms. A systematic approach includes:

Q. What mechanistic insights govern the regioselectivity of electrophilic substitution in this compound?

The nitro group is a strong meta-director, while the methyl group is ortho/para-directing. Computational studies (DFT) can model charge distribution to predict bromination/nitration sites. Experimentally, competitive reactions with isotopic labeling (e.g., deuterated substrates) validate mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。